molecular formula C7H10N4O B1607787 4-Hydrazinylbenzohydrazide CAS No. 93574-69-7

4-Hydrazinylbenzohydrazide

Cat. No.: B1607787
CAS No.: 93574-69-7
M. Wt: 166.18 g/mol
InChI Key: PXBYUFFVOPTCLK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Hydrazinylbenzohydrazide can be synthesized through the reaction of benzohydrazide with hydrazine hydrate. The reaction typically involves refluxing benzohydrazide with hydrazine hydrate in an appropriate solvent such as ethanol or methanol . The reaction conditions often include heating the mixture to a temperature of around 80-100°C for several hours to ensure complete reaction .

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods such as mechanosynthesis or solid-state melt reactions. These methods offer advantages in terms of yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Hydrazinylbenzohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include azines, hydrazones, and substituted benzohydrazides, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

    Benzohydrazide: A precursor to 4-hydrazinylbenzohydrazide with similar reactivity but different bioactivity.

    Hydrazones: Compounds derived from hydrazides with a wide range of biological activities.

Uniqueness: this compound is unique due to its dual hydrazinyl and benzohydrazide functional groups, which confer distinct reactivity and bioactivity. This makes it a valuable compound for developing new pharmaceuticals and industrial chemicals .

Properties

IUPAC Name

4-hydrazinylbenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4O/c8-10-6-3-1-5(2-4-6)7(12)11-9/h1-4,10H,8-9H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXBYUFFVOPTCLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NN)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90368661
Record name 4-hydrazinylbenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90368661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93574-69-7
Record name 4-hydrazinylbenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90368661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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